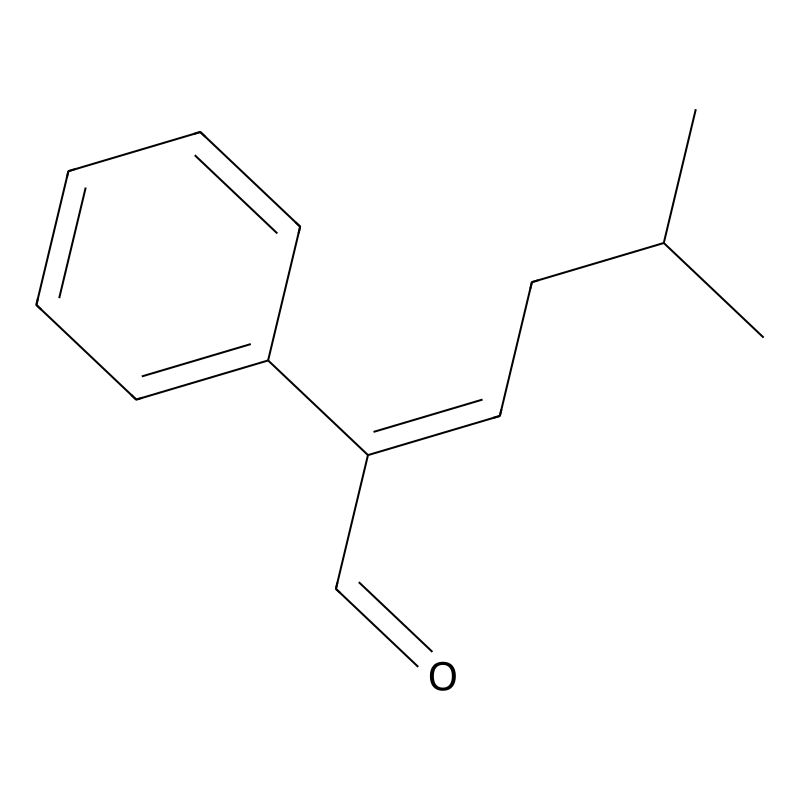

5-Methyl-2-phenyl-2-hexenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

5-Methyl-2-phenyl-2-hexenal is an organic compound with the molecular formula and a molecular weight of approximately 188.27 g/mol. It is also known by various names, including 2-phenyl-5-methyl-2-hexenal and alpha-(3-methylbutylidene) benzeneacetaldehyde . This compound appears as a clear, pale yellow liquid with a sweet, chocolate-like odor, making it notable in flavoring applications .

- Aldol Condensation: This compound can participate in aldol reactions with other carbonyl compounds under basic conditions, leading to larger β-hydroxy aldehydes or ketones.

- Hydrogenation: The double bond in the compound can be hydrogenated to yield saturated alcohols or aldehydes.

- Oxidation: As an aldehyde, it can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide .

5-Methyl-2-phenyl-2-hexenal has been studied for its biological effects, particularly as a flavoring agent. A subchronic toxicity study in rats indicated that while the compound is generally safe at low doses, higher doses may lead to adverse effects on liver function and organ size . Additionally, it has been noted for potential skin irritation and allergic reactions upon contact .

Several methods exist for synthesizing 5-Methyl-2-phenyl-2-hexenal:

- Aldol Condensation: The compound can be synthesized through the aldol condensation of 3-methylbutanal and benzaldehyde under acidic or basic conditions.

- Isomerization: The isomerization of simpler alkenes or aldehydes can also yield this compound.

- Synthetic Routes Using Catalysts: Transition metal catalysts may facilitate the formation of this compound from simpler precursors in more complex synthetic pathways .

5-Methyl-2-phenyl-2-hexenal is primarily used in the food industry as a flavoring agent due to its pleasant aroma. It is also utilized in the fragrance industry for its sweet and chocolate-like scent. Additionally, it has potential applications in cosmetic formulations and as an intermediate in organic synthesis .

Research on the interactions of 5-Methyl-2-phenyl-2-hexenal primarily focuses on its safety profile and potential toxicological effects when ingested or applied topically. Studies indicate that while it is generally recognized as safe at low concentrations, further research is needed to fully understand its metabolic pathways and long-term effects on human health .

Several compounds share structural similarities with 5-Methyl-2-phenyl-2-hexenal. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzaldehyde | Aromatic aldehyde | Simple structure; used widely in flavoring. |

| Cinnamaldehyde | Aromatic aldehyde | Characteristic cinnamon flavor; used in food and cosmetics. |

| Vanillin | Aromatic aldehyde | Known for its vanilla flavor; widely used in food products. |

| Phenylacetaldehyde | Aromatic aldehyde | Used in perfume and flavoring; has a floral note. |

5-Methyl-2-phenyl-2-hexenal stands out due to its unique combination of sweet, chocolate-like aroma along with its structural complexity compared to simpler aromatic aldehydes like benzaldehyde .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index